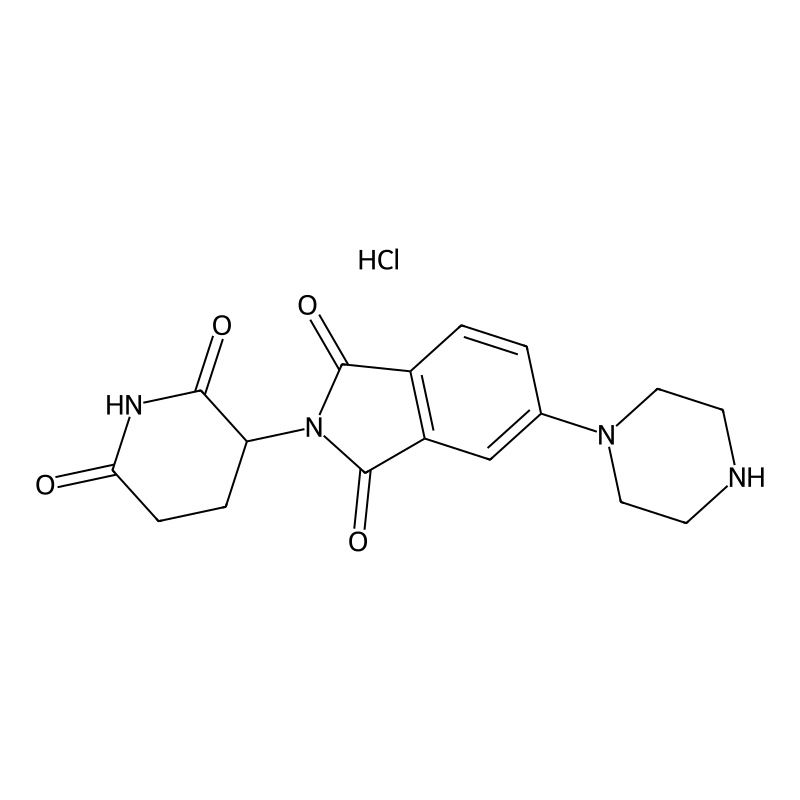

Thalidomide-piperazine (hydrochloride)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thalidomide-piperazine hydrochloride (CAS: 2228029-82-9) is a highly specialized, bifunctional precursor utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. It consists of a cereblon (CRBN) E3 ligase-binding thalidomide core, functionalized at the 5-position of the phthalimide ring with a rigid piperazine linker attachment point [2]. Formulated as a hydrochloride salt, this compound is engineered to overcome the inherent physicochemical limitations of standard free-base imide ligands, offering enhanced aqueous solubility and improved stability for high-throughput bioconjugation workflows [3]. As a critical building block, it enables the rapid generation of PROTAC libraries with distinct spatial trajectories and conformational rigidities, making it a foundational material for targeted protein degradation campaigns [2].

Procurement Fit

Substituting Thalidomide-piperazine hydrochloride with its free base equivalent or a standard 4-substituted pomalidomide analog introduces severe process and performance liabilities [1]. Free base thalidomide derivatives suffer from poor solubility in polar solvent systems and are highly susceptible to rapid, non-enzymatic hydrolysis of the glutarimide ring at pH levels above 6, leading to inconsistent conjugation yields and batch failures [2]. Furthermore, replacing the 5-position piperazine with a flexible PEG chain or a 4-position attachment fundamentally alters the PROTAC's exit vector and increases the conformational entropic penalty [3]. This generic substitution often results in steric clashes within the Target-PROTAC-CRBN ternary complex or unwanted degradation of endogenous zinc finger neosubstrates, ultimately compromising both the potency and selectivity of the final degrader [1].

Substitution Risk

Enhanced Precursor Stability and Processability via Hydrochloride Salt Formulation

The glutarimide ring of thalidomide is notoriously unstable, undergoing rapid non-enzymatic hydrolysis at pH > 6, which severely impacts precursor shelf-life and bioconjugation efficiency [1]. Formulating thalidomide-piperazine as a hydrochloride salt provides a localized acidic microenvironment that protects the glutarimide moiety during storage and handling in polar solvent mixtures (e.g., DMSO/aqueous buffers) [2]. Compared to the free base, the HCl salt demonstrates significantly higher solubility and a drastically reduced rate of hydrolytic degradation, ensuring consistent molarity and reactivity during parallel PROTAC library synthesis [1].

| Evidence Dimension | Hydrolytic stability and solubility in polar media (pH > 6) |

| Target Compound Data | Prolonged glutarimide ring stability and high solubility |

| Comparator Or Baseline | Thalidomide-piperazine free base (rapid hydrolysis and lower solubility) |

| Quantified Difference | Significant reduction in degradation rate during bioconjugation workflows |

| Conditions | Aqueous/DMSO solvent systems at physiological or slightly basic pH |

Procuring the HCl salt minimizes batch-to-batch variability caused by precursor degradation, directly improving PROTAC synthesis yields and reproducibility.

Reduction of Conformational Entropic Penalty via Rigid Piperazine Attachment

The incorporation of a piperazine ring directly onto the thalidomide core provides a conformationally restricted exit vector compared to highly flexible aliphatic or PEG linkers [1]. This rigidity pre-organizes the resulting PROTAC molecule, significantly reducing the entropic penalty (ΔS) associated with ternary complex formation (Target-PROTAC-CRBN) [2]. Studies indicate that rigidifying the linker attachment point enhances the thermodynamic stability of the ternary complex, yielding measurable improvements in binding affinities and lower DC50 (half-maximal degradation concentration) values compared to degraders utilizing floppy PEG chains [2].

| Evidence Dimension | Ternary complex thermodynamic stability (Entropic penalty) |

| Target Compound Data | Reduced entropic penalty due to restricted conformational degrees of freedom |

| Comparator Or Baseline | Flexible PEG or alkyl linkers (high entropic penalty upon binding) |

| Quantified Difference | Improved binding affinity and lower DC50 in rigidified PROTAC architectures |

| Conditions | Target-PROTAC-E3 ligase ternary complex formation |

Selecting a rigid piperazine-based precursor increases the probability of identifying highly potent degraders by thermodynamically favoring ternary complex formation.

Rescue of Degrader Activity via 5-Position Exit Vector Trajectory

Thalidomide-piperazine hydrochloride utilizes a 5-position attachment on the phthalimide ring, projecting the linker at a distinct angle compared to standard 4-substituted analogs [1]. This altered exit vector is critical for targets where the 4-position causes steric clashes within the ternary complex. For example, in the development of AURKA degraders, shifting the linker attachment from the 4-position to the 5-position completely rescued degrader activity, achieving 57% target depletion at 10 nM, whereas the 4-substituted analog failed to induce any measurable degradation [2].

| Evidence Dimension | Target degradation efficiency (Dmax at 10 nM) |

| Target Compound Data | 57% degradation at 10 nM (using 5-position exit vector) |

| Comparator Or Baseline | 4-substituted thalidomide analog (failed to deplete target) |

| Quantified Difference | Complete rescue of degradation activity from 0% to 57% |

| Conditions | AURKA PROTAC development in cellular degradation assays |

Procuring 5-substituted precursors is essential for expanding the screenable chemical space when standard 4-substituted PROTACs fail due to steric incompatibility.

Mitigation of Neosubstrate Off-Target Effects for Improved Selectivity

Standard 4-amino thalidomide (pomalidomide) derivatives strongly recruit endogenous zinc finger transcription factors (e.g., IKZF1, IKZF3, ZNF653) as neosubstrates, leading to off-target cytotoxicity [1]. Utilizing a 5-substituted piperazine exit vector structurally 'bumps off' these endogenous neosubstrates by altering the CRBN binding interface [2]. PROTACs engineered with 5-piperazine exit vectors demonstrate a markedly reduced affinity for off-target zinc finger proteins compared to their 4-substituted counterparts, significantly improving the overall safety and selectivity profile of the resulting degraders [1].

| Evidence Dimension | Off-target degradation of zinc finger proteins (e.g., ZNF653, IKZF1) |

| Target Compound Data | Minimized degradation of endogenous neosubstrates |

| Comparator Or Baseline | 4-substituted thalidomide/pomalidomide analogs (high off-target degradation) |

| Quantified Difference | Significant reduction in off-target ternary complex formation |

| Conditions | Proteome-wide degradation profiling in cellular models |

For therapeutic PROTAC development, selecting this 5-substituted precursor is crucial for designing highly selective degraders that avoid dose-limiting off-target toxicity.

High-Throughput PROTAC Library Synthesis

Due to its hydrochloride salt formulation, this compound exhibits superior solubility and hydrolytic stability in DMSO/aqueous mixtures. It is the optimal choice for automated, high-throughput parallel synthesis workflows where precursor degradation at neutral or basic pH would otherwise lead to inconsistent yields and batch failures [1].

Rigid Linker PROTAC Optimization Campaigns

When initial PROTAC hits utilizing flexible PEG linkers show poor potency due to a high entropic penalty, this compound serves as a critical rigidifying building block. The piperazine moiety pre-organizes the degrader, thermodynamically favoring ternary complex formation and often improving DC50 values [2].

Overcoming Steric Clashes in Non-Permissive Targets

For targets (such as AURKA) where standard 4-substituted pomalidomide-based degraders fail to induce degradation due to steric hindrance, the 5-position exit vector of this compound provides an alternative spatial trajectory, successfully rescuing ternary complex formation and target depletion [3].

Development of Highly Selective, Low-Toxicity Degraders

In therapeutic programs where off-target degradation of endogenous zinc finger proteins (like IKZF1/3) causes unacceptable cytotoxicity, this 5-substituted precursor is deployed to 'bump off' neosubstrates, ensuring that the resulting PROTACs maintain high selectivity for the intended target [4].

Application Fit Matrix

References

- [1] Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications, Current Drug Metabolism, 2006.

- [2] Property-based optimisation of PROTACs, Chemical Society Reviews, 2022.

- [3] Targeted AURKA degradation: towards new therapeutic agents for neuroblastoma, ChemRxiv, 2026.

- [4] Proteolysis-targeting chimeras with reduced off-targets, Nature Communications, 2020.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types